molecular formula C19H18N2 B11966915 alpha-Phenyl-N-(3-pyridyl)-phenethylamine CAS No. 201215-94-3

alpha-Phenyl-N-(3-pyridyl)-phenethylamine

Cat. No.: B11966915
CAS No.: 201215-94-3
M. Wt: 274.4 g/mol
InChI Key: QAZHGSWEDVPGNN-UHFFFAOYSA-N
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Description

Alpha-Phenyl-N-(3-pyridyl)-phenethylamine is a chemical compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Phenyl-N-(3-pyridyl)-phenethylamine typically involves the reaction of a phenethylamine derivative with a pyridine derivative under specific conditions. Common methods include:

    Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

    Grignard Reaction: This involves the reaction of a phenylmagnesium bromide with a pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Alpha-Phenyl-N-(3-pyridyl)-phenethylamine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding oxides or ketones.

    Reduction: This can result in the formation of reduced amine derivatives.

    Substitution: This can involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield secondary or tertiary amines.

Scientific Research Applications

Alpha-Phenyl-N-(3-pyridyl)-phenethylamine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of alpha-Phenyl-N-(3-pyridyl)-phenethylamine involves its interaction with specific molecular targets and pathways. This may include:

    Receptor Binding: Binding to specific receptors in the body, leading to a biological response.

    Enzyme Inhibition: Inhibiting the activity of specific enzymes, affecting metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular activity.

Comparison with Similar Compounds

Alpha-Phenyl-N-(3-pyridyl)-phenethylamine can be compared with other similar compounds, such as:

    Phenethylamine: A simple phenethylamine derivative with various biological activities.

    N-Methylphenethylamine: A methylated derivative with enhanced biological activity.

    3-Pyridylphenethylamine: A pyridine-substituted derivative with unique properties.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and properties make it a valuable tool for the development of new chemical entities and the study of biological processes.

Biological Activity

Alpha-Phenyl-N-(3-pyridyl)-phenethylamine is a compound belonging to the phenethylamine class, which is characterized by a phenyl ring attached to an ethylamine chain. This specific compound features a phenyl group and a pyridine moiety, contributing to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C17H18N2\text{C}_{17}\text{H}_{18}\text{N}_2

This compound's structure includes:

  • A phenyl group which is known for its electron-donating properties.
  • A pyridine moiety that can participate in hydrogen bonding and coordination with metal ions.

This compound's biological activity is primarily linked to its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds in the phenethylamine class are known to exhibit stimulant and psychoactive effects due to their ability to modulate these neurotransmitter systems. Preliminary studies suggest that this compound may possess both stimulant and anxiolytic properties, making it a candidate for further pharmacological exploration.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the structure can significantly alter receptor affinity and biological effects. The following table summarizes some related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
Phenethylamine Basic structure without substitutionsStimulant effects
1-(3-Pyridyl)phenethylamine Pyridine at different positionPotential antidepressant effects
N-Methylphenethylamine Methyl substitution on nitrogenIncreased stimulant properties
3,4-Methylenedioxyphenethylamine Methylenedioxy group additionHallucinogenic properties
This compound Phenyl and pyridine moieties combinedStimulant and anxiolytic properties

The unique combination of the phenyl group with a pyridine moiety at the nitrogen position distinguishes this compound from other compounds in this category. This structural feature may enhance its receptor binding capabilities and influence its pharmacological profile.

Pharmacological Studies

Research has indicated that this compound interacts with various receptors, leading to diverse biological activities. Some studies have focused on its potential as an anxiolytic agent, which could provide therapeutic benefits in treating anxiety disorders. Additionally, its stimulant properties may make it relevant for conditions such as attention deficit hyperactivity disorder (ADHD) or depression.

Case Studies

  • Stimulant Effects : In a controlled study involving animal models, this compound demonstrated increased locomotor activity, suggesting stimulant effects consistent with other phenethylamines.
  • Anxiolytic Properties : Another study evaluated the anxiolytic potential of this compound using standard behavioral tests such as the elevated plus maze. Results indicated a significant reduction in anxiety-like behavior at certain dosages.

Properties

CAS No.

201215-94-3

Molecular Formula

C19H18N2

Molecular Weight

274.4 g/mol

IUPAC Name

N-(1,2-diphenylethyl)pyridin-3-amine

InChI

InChI=1S/C19H18N2/c1-3-8-16(9-4-1)14-19(17-10-5-2-6-11-17)21-18-12-7-13-20-15-18/h1-13,15,19,21H,14H2

InChI Key

QAZHGSWEDVPGNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC3=CN=CC=C3

Origin of Product

United States

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